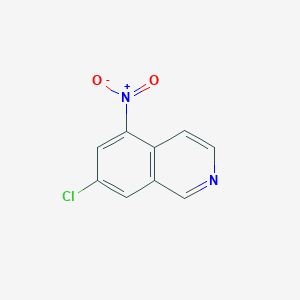

7-Chloro-5-nitroisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-chloro-5-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-3-6-5-11-2-1-8(6)9(4-7)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIWPCCLFBNWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303929 | |

| Record name | Isoquinoline, 7-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335050-24-2 | |

| Record name | Isoquinoline, 7-chloro-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335050-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 7-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 7 Chloro 5 Nitroisoquinoline Analogues

Nucleophilic Substitution Reactions

The electron-deficient nature of the isoquinoline (B145761) ring, further enhanced by the nitro group, facilitates various nucleophilic substitution reactions. These reactions provide powerful methods for the functionalization of the isoquinoline core.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) on Nitroisoquinolines

Vicarious Nucleophilic Substitution (VNS) is a significant method for the C-H functionalization of electron-deficient aromatic compounds like nitroisoquinolines. acs.orgnih.govorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom with a nucleophile, typically a carbanion bearing a leaving group. organic-chemistry.org

The VNS reaction proceeds via the initial addition of the nucleophile to an electron-deficient aromatic ring, forming a σH adduct. organic-chemistry.orgresearchgate.net This is followed by the base-induced elimination of a leaving group from the carbanion, leading to the substituted product. organic-chemistry.org For nitroarenes, the substitution generally occurs at positions ortho or para to the nitro group. organic-chemistry.orgresearchgate.net

In the context of 5-nitroisoquinoline (B18046), VNS reactions offer a direct route to introduce substituents at the C-6 position. For instance, an efficient and scalable three-step, one-pot approach has been developed for the synthesis of 6-methyl-5-nitroisoquinoline (B1326507) from 5-nitroisoquinoline, with VNS as the key step. acs.orgnih.gov The amination of various nitroquinolines, including 5-nitroquinoline, using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a strong base like potassium tert-butoxide, also proceeds via a VNS mechanism to yield ortho-amino derivatives. researchgate.net Similarly, sulfenamides can be used to introduce amino and N-alkylamino groups into nitroarenes through a VNS-type reaction. acs.org

The regioselectivity of VNS reactions is a crucial aspect. In many cases, the reaction occurs selectively at the position ortho to the nitro group. acs.orgnih.govresearchgate.net However, mixtures of ortho and para isomers can also be formed depending on the substrate and reaction conditions. organic-chemistry.orgresearchgate.net

| Substrate | Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| 5-Nitroisoquinoline | (Not specified) | 6-Methyl-5-nitroisoquinoline | Scalable one-pot synthesis. | acs.orgnih.gov |

| Nitroquinolines (3-, 5-, 6-, 7-, 8-) | 1,1,1-Trimethylhydrazinium iodide (TMHI) | Ortho-amino nitroquinolines | High yields and regioselectivity. | researchgate.net |

| Nitroarenes | Sulfenamides | o- and/or p-Nitroanilines | Provides access to a wide range of substituted nitroanilines. | acs.org |

Nucleophilic Displacement of Halogen Substituents

The presence of a halogen atom, such as chlorine, on the nitroisoquinoline ring provides a handle for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the ring towards the displacement of the halogen by various nucleophiles. thieme-connect.demdpi.com

In 7-chloro-5-nitroisoquinoline, the chlorine atom at the 7-position is susceptible to nucleophilic attack. For example, the reaction of 8-chloro-5-nitroisoquinoline (B597098) with methylamine (B109427) leads to the efficient displacement of the chlorine atom. thieme-connect.de Similarly, in 4-chloro-8-nitroquinoline, the chlorine atom at the C4 position can be substituted by nucleophiles like 9H-carbazole, although this can compete with VNS reactions. mdpi.com

The competition between SNAr and other nucleophilic substitution pathways, such as VNS, is an important consideration. The outcome of the reaction can depend on the specific substrate, nucleophile, and reaction conditions. For instance, in some cases, VNS is reported to be faster than the nucleophilic substitution of a halogen. organic-chemistry.orgmdpi.com However, with certain substrates like 4-fluoro-5-nitropyridine, SNAr of the halogen is the exclusive pathway. mdpi.com

The synthesis of various derivatives can be achieved through the nucleophilic displacement of the chloro group. For example, 3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline can be synthesized by the reaction of 2-chloro-4-nitroisoquinoline with N-methylpiperazine.

Reduction and Transformation of the Nitro Group

The nitro group in this compound and its analogues is readily reduced to an amino group, which is a key transformation for the synthesis of various derivatives. researchgate.netpsu.edu This reduction can be achieved using a variety of reducing agents and conditions. scispace.com

Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum-based catalysts. psu.edugoogle.comvulcanchem.com Other reducing systems such as tin (Sn) in hydrochloric acid (HCl), or zinc (Zn) with ammonium (B1175870) chloride (NH4Cl) are also effective. scispace.com

The reduction of the nitro group is a crucial step in the synthesis of biologically active molecules. For example, the mutagenic and chromosome-damaging activities of some 5-nitroisoquinoline derivatives have been linked to the reduction of the nitro group. researchgate.net

The reduction process can sometimes lead to intermediates such as nitroso and hydroxylamine (B1172632) species. google.com The complete reduction to the amine is often the desired outcome for further synthetic manipulations. For instance, the selective reduction of the nitro group in 1,3-dichloro-6-nitroisoquinoline (B11870432) is a key step in the synthesis of 3-chloroisoquinolin-6-amine. vulcanchem.com

It is important to consider the potential for other functional groups in the molecule to be reduced under the chosen conditions. However, many methods allow for the chemoselective reduction of the nitro group in the presence of other reducible functionalities. psu.eduscispace.com

Amidation and Alkylamination of Isoquinoline Systems

The introduction of amide and alkylamino groups into the isoquinoline framework is a significant strategy for the development of new compounds with potential applications in medicinal chemistry and materials science. researchgate.netrsc.orgnih.gov

Amidation of isoquinoline systems can be achieved through various methods. One direct approach is the SNH amidation of nitroisoquinolines, as discussed in section 3.1.2. nih.govresearchgate.net This method allows for the formation of a C-N bond directly from a C-H bond. Another approach involves the cyclization of appropriately substituted precursors. For instance, isoquinoline-1,3-dione derivatives can be synthesized through a cascade amidation/cyclization of N-(methacryloyl)benzamide. rsc.org The Bischler-Napieralski synthesis is a classical method that involves the cyclization of an acylated β-phenylethylamine to form a dihydroisoquinoline, which can then be oxidized to the isoquinoline. pharmaguideline.com

Alkylamination of isoquinolines can also be achieved through SNH reactions. For example, oxidative alkylamination of electron-deficient heteroaromatics can be carried out using oxidants like AgPy2MnO4. acs.org Direct alkylamination of nitroquinolines can also be performed under certain conditions. acs.org Furthermore, the nucleophilic displacement of a halogen substituent provides a route for introducing alkylamino groups.

Influence of Chloro and Nitro Substituents on Reaction Pathways and Regioselectivity

The chloro and nitro substituents on the isoquinoline ring have a profound influence on the reactivity and regioselectivity of chemical transformations. researchgate.netshahucollegelatur.org.in

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. shahucollegelatur.org.inmsu.edu The activation is most pronounced at the positions ortho and para to the nitro group. This directing effect is clearly observed in VNS and SNH reactions of 5-nitroisoquinoline, where substitution predominantly occurs at the C-6 (ortho) position. nih.govresearchgate.net

The interplay between the directing effects of the chloro and nitro groups, as well as the inherent reactivity of the isoquinoline nucleus, determines the regioselectivity of reactions. For instance, in the nitration of isoquinoline itself, the 5- and 8-positions are the major products. researchgate.net The presence of a substituent will further modulate this preference.

An article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. Extensive searches for the necessary experimental data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) results for this specific compound, did not yield any relevant findings.

The creation of a scientifically accurate and detailed article as per the requested outline is contingent upon the availability of specific data points such as ¹H and ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HSQC, HMBC), exact mass determination through HRMS, and fragmentation patterns from MS/MS analysis. As this foundational information for this compound could not be located in the available scientific literature and chemical databases, it is not possible to provide a thorough and factual analysis for each specified section and subsection.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For 7-Chloro-5-nitroisoquinoline, these spectra reveal characteristic vibrations of the isoquinoline (B145761) core, the nitro group, and the carbon-chlorine bond.

The vibrational spectrum of this compound is complex, but key functional group frequencies can be assigned with high confidence. The nitro (NO₂) group, in particular, has very strong and characteristic absorption bands in the IR spectrum.

Nitro (NO₂) Group Vibrations: The nitro group gives rise to two prominent stretching vibrations: the asymmetric stretch (ν_as_(NO₂)) and the symmetric stretch (ν_s_(NO₂)). For aromatic nitro compounds, the asymmetric stretch typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretch is found between 1300-1370 cm⁻¹. Deformation modes, such as scissoring, wagging, and rocking, occur at lower frequencies.

Carbon-Chlorine (C-Cl) Vibrations: The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹. The exact position can be influenced by coupling with other vibrations in the molecule.

Isoquinoline Ring Vibrations: The aromatic isoquinoline structure exhibits a series of characteristic vibrations. C-H stretching vibrations of the aromatic ring protons are typically observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the fused rings appear in the 1400-1650 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also present at lower wavenumbers.

Table 1: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C / C=N Ring Stretch | 1400 - 1650 | Medium to Strong |

| Asymmetric NO₂ Stretch (ν_as) | 1500 - 1570 | Strong |

| Symmetric NO₂ Stretch (ν_s_) | 1300 - 1370 | Strong |

| NO₂ Scissoring/Deformation | 830 - 870 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

To achieve unambiguous vibrational assignments, experimental IR and Raman spectra are often correlated with spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. nih.gov This approach is standard in the spectroscopic analysis of complex organic molecules. iosrjournals.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. libretexts.orglibretexts.org

The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic π-system. The absorption of UV radiation promotes electrons from occupied molecular orbitals (like π and n orbitals) to unoccupied anti-bonding orbitals (π*). shu.ac.ukyoutube.com

The expected electronic transitions for this molecule are:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org They are characteristic of aromatic and other unsaturated systems and typically result in strong absorption bands. shu.ac.uk

n → π* transitions: These transitions involve promoting an electron from a non-bonding orbital (n), such as those on the nitrogen atom of the nitro group or the isoquinoline ring, to a π* anti-bonding orbital. youtube.com These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π (bonding) → π (anti-bonding) | Shorter Wavelength (UV) | High |

| n → π | n (non-bonding) → π (anti-bonding) | Longer Wavelength (UV-Vis) | Low |

The substitution of the isoquinoline ring with both a chloro group and a nitro group significantly influences its electronic absorption spectrum.

Isoquinoline Core: The parent isoquinoline molecule is a chromophore that absorbs in the UV region due to π → π* transitions within its aromatic system.

Nitro Group (Chromophore): The nitro group is a powerful chromophore and a strong electron-withdrawing group. Its presence extends the conjugation of the π-system and lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted isoquinoline. The nitro group also introduces the possibility of low-intensity n → π* transitions.

The combined effect of these substituents is a more complex UV-Vis spectrum with absorption shifted towards the visible region compared to the parent isoquinoline. Electrophilic substitution on the benzene (B151609) ring of the isoquinoline moiety, as is the case with the nitro group at position 5, is a typical reaction pathway. gcwgandhinagar.com

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound were available, this technique would provide a wealth of structural information.

This analysis would yield:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule.

Crystal Structure: Determination of the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. nih.govmdpi.com

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular forces, such as π-π stacking or halogen bonding, that stabilize the crystal structure.

While specific X-ray diffraction data for this compound is not available in the search results, analysis of related structures like 5-chloro-7-azaindole-3-carbaldehyde demonstrates that molecules can form dimers and other supramolecular assemblies through various intermolecular interactions. mdpi.com Such an analysis would provide an unambiguous confirmation of the molecular structure and connectivity of this compound.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

A thorough search of prominent scientific databases, including the Cambridge Structural Database (CSD) and major crystallography journals, did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound are not available in the public domain.

For a typical analysis, the crystallographic data would be presented in a comprehensive table, as illustrated below with hypothetical data:

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical formula | C₉H₅ClN₂O₂ |

| Formula weight | 208.60 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 12.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 865.0 |

| Z | 4 |

| Calculated density (g/cm³) | 1.602 |

| Absorption coeff. (mm⁻¹) | 0.45 |

| F(000) | 424 |

Note: The data presented in this table is purely illustrative and does not represent experimentally determined values for this compound.

Investigation of Crystal Packing and Intermolecular Interactions

The study of crystal packing provides critical insights into the stability and physical properties of a crystalline material. Intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, are the driving forces behind the self-assembly of molecules into a highly ordered crystal lattice.

Without the experimentally determined crystal structure of this compound, a definitive analysis of its intermolecular interactions is not possible. However, based on the molecular structure, one could anticipate the potential for various non-covalent interactions. The presence of a chlorine atom suggests the possibility of halogen bonding, while the nitro group could participate in hydrogen bonding if a suitable donor is present in the crystal structure (e.g., co-crystallized solvent molecules). The aromatic isoquinoline core provides a platform for π-π stacking interactions.

A detailed investigation would typically summarize these interactions in a table, as shown below with hypothetical examples:

Interactive Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound (Hypothetical)

| Interaction Type | Donor | Acceptor | Distance (Å) (Hypothetical) |

| Halogen Bond | C-Cl | O (nitro) | 3.10 |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | 3.50 |

Note: The interactions and corresponding geometric parameters in this table are hypothetical and are included for illustrative purposes only.

The scientific community awaits a formal crystallographic study of this compound to fully characterize its three-dimensional structure and intermolecular interactions, which will undoubtedly contribute to a deeper understanding of its chemical and physical properties.

Derivatives and Analogues of 7 Chloro 5 Nitroisoquinoline: Synthetic and Mechanistic Aspects

Synthesis and Characterization of Substituted Nitroisoquinoline Isomers

The synthesis of substituted nitroisoquinoline isomers is a fundamental step in the exploration of this chemical space. The introduction of nitro groups and other substituents onto the isoquinoline (B145761) core is typically achieved through electrophilic aromatic substitution reactions. For instance, the nitration of 1-chloroisoquinoline (B32320) with a mixture of nitric acid and sulfuric acid yields 1-chloro-5-nitroisoquinoline (B1581046). jst.go.jp Similarly, nitration of 3-chloroisoquinoline (B97870) using potassium nitrate (B79036) in sulfuric acid has been shown to produce 3-chloro-5-nitroisoquinoline. cdnsciencepub.com

The characterization of these isomers is crucial to confirm their structure and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. scielo.org.coscilit.com For example, in the characterization of 3-chloro-5-nitroisoquinoline, the low-field absorption of the H-4 proton in the 1H NMR spectrum is indicative of the 5-nitro group's presence due to its diamagnetic anisotropy. cdnsciencepub.com X-ray crystallography provides definitive structural assignment by analyzing single-crystal data.

The synthesis of various nitroisoquinoline isomers often results in a mixture of products, necessitating efficient purification techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) with gradient elution is a recommended method for isolating these compounds from complex reaction mixtures.

A variety of substituted nitroisoquinoline isomers have been synthesized and characterized, as detailed in the interactive table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Reference |

| 7-Chloro-5-nitroisoquinoline | 1335050-24-2 | C9H5ClN2O2 | 208.60 | Heterocyclic building block. | moldb.com |

| 1-Chloro-5-nitroisoquinoline | 58142-97-5 | C9H5ClN2O2 | 208.60 | Intermediate in the synthesis of isoquinolin-1(2H)-one derivatives. | ingentaconnect.comchemscene.com |

| 3-Chloro-5-nitroisoquinoline | 10296-47-6 | C9H5ClN2O2 | 208.60 | Synthesized from 3,4,5-trichlorobenzaldehyde. | cdnsciencepub.combiosynth.com |

| 8-Chloro-5-nitroisoquinoline (B597098) | Undergoes efficient displacement with methylamine (B109427). | thieme-connect.de | |||

| 5-Bromo-8-nitroisoquinoline (B189721) | Key intermediate in pharmaceutical synthesis. | google.com | |||

| 1-Bromo-6-nitroisoquinoline | 1368380-95-3 | C9H5BrN2O2 | 253.05 | Undergoes nucleophilic substitution and reduction reactions. | |

| 5-Nitroisoquinoline (B18046) | 607-32-9 | C9H6N2O2 | 174.16 | Used to prepare pyrroloisoquinolines. | sigmaaldrich.com |

Chemical Modifications Leading to Functionalized Isoquinoline Derivatives

This compound is a versatile precursor for a wide array of functionalized isoquinoline derivatives. The chloro and nitro groups are key reactive sites that can be targeted for various chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a primary method for modifying the isoquinoline ring. The chlorine atom at the 7-position can be displaced by various nucleophiles. For example, reaction with amines can lead to the formation of aminoisoquinoline derivatives. thieme-connect.de Similarly, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst. This amino group can then be further functionalized, for instance, by acylation to form amides. ingentaconnect.com

Coupling reactions, such as the Suzuki-Miyaura coupling, provide another avenue for functionalization. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.

The following table summarizes some of the key chemical modifications and the resulting functionalized derivatives.

| Starting Material | Reaction Type | Reagents and Conditions | Product Type | Reference |

| 1-Bromo-6-nitroisoquinoline | Nucleophilic Substitution | Sodium methoxide (B1231860) in DMSO | Methoxyisoquinoline derivative | |

| 1-Bromo-6-nitroisoquinoline | Reduction | H2, Pd/C | Aminoisoquinoline derivative | |

| 1-Bromo-6-nitroisoquinoline | Suzuki-Miyaura Coupling | Boronic acid derivative, Pd catalyst, base | Aryl-substituted isoquinoline | |

| 1-Chloro-5-nitroisoquinoline | Hydrolysis | Acetic acid | 5-Nitroisoquinolin-1(2H)-one | ingentaconnect.com |

| 5-Nitroisoquinolin-1(2H)-one | Hydrogenation | H2, Pd/C, EtOH, aq HCl | 5-Aminoisoquinolin-1(2H)-one | ingentaconnect.com |

| 5-Aminoisoquinolin-1(2H)-one | Acylation | Aminoacyl chloride, pyridine (B92270) | Substituted amide derivatives | ingentaconnect.com |

| 8-Chloro-5-nitroisoquinoline | Nucleophilic Substitution | Methylamine in ethanol | 8-(Methylamino)-5-nitroisoquinoline | thieme-connect.de |

Investigation of Competitive Substitution Reactions in Nitro-Arenes

The presence of multiple reactive sites on nitro-arenes like this compound often leads to competitive substitution reactions. The outcome of these reactions is influenced by the nature of the nucleophile, the structure of the nitro-arene, and the reaction conditions. sioc-journal.cn

In halo-nitroarenes, nucleophiles can add to a carbon atom bearing a hydrogen (forming a σH adduct) or to the carbon bearing the halogen (forming a σX adduct). nih.gov The formation of the σH adduct is often kinetically favored, meaning it occurs faster. nih.govrsc.org However, the "classic" SNAr reaction, involving the substitution of the halogen, is observed when the transformation of the σH adduct to the final product is not feasible. nih.gov

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a significant reaction in this context. It allows for the introduction of substituents at positions activated by the nitro group but not bearing a leaving group. sioc-journal.cnnih.gov The relative rates of VNS reactions can be used to determine the electrophilic activity of different nitroarenes. nih.gov

Computational chemistry plays a crucial role in predicting and understanding the mechanisms of these competitive reactions. nih.gov Theoretical calculations can provide insights into the relative stabilities of intermediates and transition states, helping to explain the observed product distributions.

Future Research Directions and Applications in Organic Synthesis

7-Chloro-5-nitroisoquinoline as a Versatile Precursor for Complex Molecular Architectures

This compound serves as a foundational scaffold for the synthesis of a diverse array of complex molecules. The presence of both a chloro and a nitro group, in addition to the nitrogen atom within the isoquinoline (B145761) core, provides a rich platform for a variety of chemical transformations. These reactive sites can be selectively targeted to introduce new functional groups and build elaborate molecular structures.

The chloro group at the 7-position is amenable to nucleophilic substitution reactions, allowing for the introduction of various substituents. aaronchem.com For instance, it can be displaced by amines, alcohols, or thiols to generate a wide range of derivatives. Furthermore, the nitro group at the 5-position can be reduced to an amino group, which can then be further modified through reactions such as acylation, alkylation, or diazotization, opening pathways to a host of other functionalized isoquinolines. This amino group can also serve as a key handle for the construction of fused heterocyclic systems.

The strategic functionalization of this compound enables the synthesis of compounds with potential applications in various fields. For example, the resulting complex molecules are often investigated for their biological activities, including as potential therapeutic agents. rsc.orgmdpi.com The ability to systematically modify the isoquinoline core allows for the exploration of structure-activity relationships, a crucial aspect of drug discovery.

Exploration of Novel Synthetic Routes to Access Diverse Isoquinoline Scaffolds

The development of new synthetic methods to access a wider variety of isoquinoline scaffolds from this compound is a key area of ongoing research. sioc-journal.cnacs.org Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been instrumental, but the demand for greater molecular diversity necessitates the exploration of novel and more efficient synthetic strategies. mdpi.com

Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions, which have proven to be powerful tools for the functionalization of heterocyclic compounds. sioc-journal.cn Reactions like Suzuki, Sonogashira, and Stille couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 7-position of the isoquinoline ring, significantly expanding the accessible chemical space. acs.org

Furthermore, dearomatization strategies offer a novel approach to isoquinoline functionalization. acs.org By temporarily disrupting the aromaticity of the isoquinoline ring system, it becomes possible to introduce substituents at positions that are typically unreactive. This approach can lead to the formation of unique and complex three-dimensional structures that would be difficult to access through traditional methods.

The following table provides a brief overview of some established and emerging synthetic routes for isoquinoline derivatives:

| Synthesis Method | Description | Key Features |

| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-phenylethylamide. mdpi.com | Forms 3,4-dihydroisoquinolines. |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. mdpi.com | Leads to tetrahydroisoquinolines. |

| Pomeranz–Fritsch reaction | Reaction of benzaldehyde (B42025) and a 2,2-dialkoxyethylamine in the presence of acid. mdpi.com | Provides a direct route to isoquinoline. |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new C-C or C-heteroatom bonds. sioc-journal.cnacs.org | High efficiency and functional group tolerance. |

| Dearomatization Strategies | Temporary disruption of the aromatic system to enable novel functionalization. acs.org | Access to unique 3D molecular architectures. |

Advanced Reaction Optimization Strategies (e.g., Robotics and Automation)

To accelerate the discovery and development of new isoquinoline-based compounds, researchers are increasingly turning to advanced reaction optimization strategies. Traditional "one-variable-at-a-time" (OVAT) methods are often inefficient and may fail to identify the true optimal reaction conditions due to the complex interplay between different reaction parameters. researchgate.net

Design of Experiments (DoE) is a statistical approach that allows for the simultaneous variation of multiple reaction parameters, providing a more comprehensive understanding of the reaction landscape with fewer experiments. researchgate.net This method can identify critical factors and their interactions, leading to more robust and optimized synthetic protocols.

The integration of robotics and automation further enhances the efficiency of reaction optimization. nih.govresearchgate.net Automated systems can perform a large number of experiments in parallel, systematically exploring a wide range of reaction conditions. researchgate.net These robotic platforms can be programmed to execute complex workflows, including reagent dispensing, reaction monitoring, and product analysis, freeing up researchers to focus on data analysis and experimental design. nih.govarxiv.org For instance, a Bayesian-based optimization framework has been successfully applied to optimize complex gas-liquid-solid reactions, such as the hydrogenation of 5-nitroisoquinoline (B18046), achieving higher yields and greater efficiency compared to traditional methods. rsc.org

Development of Intelligent Chemical Systems for Synthesis and Discovery

The future of chemical synthesis lies in the development of intelligent systems that combine artificial intelligence (AI) with robotic automation. nih.gov These "self-driving laboratories" can autonomously plan and execute experiments, analyze the results, and use the feedback to design the next set of experiments, creating a closed loop of discovery. nih.gov

This autonomous approach has the potential to revolutionize the field of organic synthesis by significantly accelerating the pace of discovery. nih.gov For the synthesis of complex isoquinoline derivatives from this compound, such intelligent systems could rapidly explore a vast chemical space, leading to the discovery of novel compounds with desired properties in a fraction of the time required by traditional methods.

常见问题

Q. How can researchers mitigate bias in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Implement blinded screening protocols where assay operators are unaware of compound identities. Use cheminformatics tools (e.g., KNIME, RDKit) to randomize analog selection and avoid overfitting SAR models. Publish negative results in open-access repositories to counter publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。